Cas no 2138286-71-0 (4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile)

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile is a versatile heterocyclic compound featuring a pyridine core substituted with an amino group and a trifluoromethyl moiety, linked to a benzonitrile group. Its unique structure makes it valuable in pharmaceutical and agrochemical research, particularly as a building block for active ingredients. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzonitrile moiety offers potential for further functionalization. This compound is well-suited for applications in medicinal chemistry, including the development of kinase inhibitors or other biologically active molecules. Its high purity and well-defined synthetic route ensure reproducibility in research and industrial applications.
4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile structure
2138286-71-0 structure
Product Name:4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile
CAS No:2138286-71-0
MF:C13H8F3N3
MW:263.217932701111
CID:5268830
Update Time:2025-06-14

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile
    • Inchi: 1S/C13H8F3N3/c14-13(15,16)11-5-10(7-19-12(11)18)9-3-1-8(6-17)2-4-9/h1-5,7H,(H2,18,19)
    • InChI Key: JOIKXAJUQUBBRH-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(C2=CC(C(F)(F)F)=C(N)N=C2)C=C1

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Additional information on 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile

Research Briefing on 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile (CAS: 2138286-71-0)

4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile (CAS: 2138286-71-0) is a promising small molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine and benzonitrile scaffold, exhibits potential therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drugs targeting various diseases, including cancer, inflammatory disorders, and infectious diseases.

The compound's structural features, such as the trifluoromethyl group and the amino-pyridine moiety, contribute to its enhanced binding affinity and metabolic stability, making it a valuable candidate for drug discovery. Researchers have utilized advanced synthetic methodologies to optimize its pharmacokinetic and pharmacodynamic properties. Notably, 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile has been investigated in the context of kinase inhibition, where it demonstrates selective activity against specific kinase targets implicated in oncogenic signaling pathways.

Recent publications highlight the compound's efficacy in preclinical models, showcasing its ability to inhibit tumor growth and reduce inflammatory markers. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory effects on a range of kinases, including EGFR and BRAF mutants, with IC50 values in the nanomolar range. These findings underscore its potential as a lead compound for the development of targeted cancer therapies.

In addition to its therapeutic potential, 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile has also been explored for its utility in chemical biology tools. Its fluorescent properties and ability to form stable complexes with biomolecules make it a suitable candidate for probe development in imaging and diagnostic applications. Researchers have leveraged these attributes to design novel assays for studying cellular processes and drug-target interactions.

Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as solubility, bioavailability, and potential off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutic agents.

In conclusion, 4-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile represents a versatile and promising molecule in the realm of chemical biology and drug discovery. Its unique structural attributes and demonstrated biological activities position it as a valuable tool for both therapeutic development and basic research. Future studies will likely focus on optimizing its properties and expanding its applications, paving the way for innovative treatments in various medical fields.

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